

Unraveling the Crystal Structure of Tetrabutylammonium Halides: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrabutylammonium
Dibromiodide*

Cat. No.: *B108187*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing invaluable insights into the solid-state structure of compounds. This guide delves into the crystallographic analysis of tetrabutylammonium polyhalides, with a focus on **tetrabutylammonium dibromiodide**, by comparing it with structurally related and well-characterized analogues.

While a definitive crystal structure for **tetrabutylammonium dibromiodide** ($[N(C_4H_9)_4]IBr_2$) is not readily available in the surveyed literature, a comprehensive understanding of its probable structural characteristics can be gleaned from the analysis of closely related tetrabutylammonium salts. This guide will compare the crystallographic data of tetrabutylammonium bromide, tetrabutylammonium tribromide, and a complex of tetrabutylammonium bromide with a diiodo compound to provide a predictive framework for the structure of **tetrabutylammonium dibromiodide**.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several tetrabutylammonium salts. This data allows for a direct comparison of their unit cell dimensions, space groups, and other relevant structural information.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Ref.
Tetra butylammonium Bromide	C ₁₆ H ₃₄ BrN	Monoclinic	C 12/c 1	13.9773	13.8623	20.0450	90.00	110.383	90.00	[1]
Tetra butylammonium Bromide-1,2-diiodo-3,4,5,6-tetrafluorobenzene-dichloromethane (2/2/1)	C ₃₂ H ₄₄ Br ₈ F ₈ I ₂ NO ₂	Orthorhombic	P 21 21 21	12.0074	15.2998	41.115	90	90	90	[2]
Tetra butylammonium Perchlorate	C ₁₆ H ₃₄ ClN ₆ O ₄	Triclinic	P 1 -	14.2706	20.6904	39.970	89.316	88.638	87.801	[3]

Tetra											
butyla											
mno	C ₁₆ H ₃	-	-	-	-	-	-	-	-	-	[4][5]
nium	Br ₃ N										
Tribro											
mide											

Note: Detailed unit cell parameters for Tetrabutylammonium Tribromide were not explicitly found in the provided search results.

Insights from Comparative Analysis

The crystal structures of tetrabutylammonium salts are significantly influenced by the nature of the anion. In the case of tetrabutylammonium bromide, the structure is relatively straightforward with a monoclinic crystal system.[1] However, the introduction of larger, more complex anions or co-crystallizing molecules leads to more intricate packing arrangements.

For instance, the co-crystal of tetrabutylammonium bromide with 1,2-diiodo-3,4,5,6-tetrafluorobenzene forms an orthorhombic system.[2] This structure is stabilized by halogen bonding between the bromide and iodine atoms.[6] This observation is particularly relevant for predicting the structure of **tetrabutylammonium dibromiodide**, which contains a polyhalide anion where such interactions would be intrinsic.

The structure of tetrabutylammonium perchlorate is even more complex, crystallizing in a triclinic system with a large unit cell, complicated by partial disorder.[3][7] This highlights the role of anion shape and charge distribution in dictating the crystal packing.

For **tetrabutylammonium dibromiodide**, one can anticipate a structure where the linear or near-linear dibromiodide anion (IBr₂⁻) is electrostatically interacting with the bulky tetrabutylammonium cation. The packing will likely be influenced by weak C-H...Br and C-H...I hydrogen bonds, as well as potential halogen bonding between the anions themselves. The overall symmetry is expected to be relatively low, possibly monoclinic or triclinic, due to the asymmetry of the anion and the conformational flexibility of the butyl chains in the cation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel compound like **tetrabutylammonium dibromiodide** would follow a well-established experimental workflow.^[8]^[9]^[10]

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.^[8] For **tetrabutylammonium dibromiodide**, this would typically involve slow evaporation of a saturated solution in a suitable solvent or a mixture of solvents. Common solvents for tetrabutylammonium salts include ethanol, methanol, acetonitrile, or dichloromethane. The process involves dissolving the synthesized compound and allowing the solvent to evaporate over several days or weeks at a constant temperature.

Crystal Mounting and Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.^[8] The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

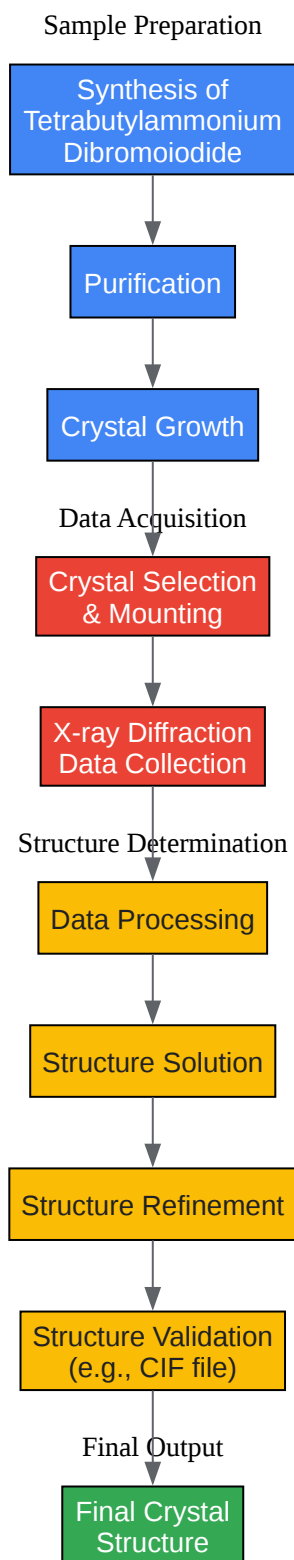
Data collection is performed using a single-crystal X-ray diffractometer.^[8]^[11] The instrument directs a monochromatic X-ray beam onto the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The detector collects the intensities and positions of these diffracted beams as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the observed and calculated diffraction patterns.^[6] The refinement process adjusts atomic coordinates, and thermal parameters until a stable and chemically reasonable structure is obtained.

Visualizing the Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabutylammonium Bromide | C₁₆H₃₆N.Br | CID 74236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystallography Open Database: Information card for entry 7218478 [crystallography.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrabutylammonium tribromide - Wikipedia [en.wikipedia.org]
- 6. Crystal structure of tetrabutylammonium bromide–1,2-diiodo-3,4,5,6-tetrafluorobenzene–dichloromethane (2/2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Crystal Structure of Tetrabutylammonium Halides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108187#x-ray-crystallography-of-tetrabutylammonium-dibromiodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com